1,1,3,3-Tetramethylisoindoline
Overview
Description
1,1,3,3-Tetramethylisoindoline is a versatile organic compound belonging to the isoindoline family It is characterized by its unique structure, which includes a tetramethylated isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethylisoindoline can be synthesized through several methods, including the Grignard reaction. One common approach involves the exhaustive Grignard tetramethylation of N-benzylphthalimide. This method, however, often involves multiple steps and may not yield high amounts of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to improve yield and efficiency. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetramethylisoindoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides and amines.
Major Products Formed: The reactions involving this compound can lead to the formation of various derivatives, including functionalized nitroxides and brominated isoindolines
Scientific Research Applications
1,1,3,3-Tetramethylisoindoline has found applications in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and functionalized nitroxides.
Biology: The compound is used in biological studies to investigate cellular processes and oxidative stress.
Medicine: It has potential therapeutic applications, particularly in the development of antioxidant and anti-inflammatory agents.
Industry: this compound is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1,1,3,3-Tetramethylisoindoline exerts its effects involves its interaction with molecular targets and pathways. The compound's antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the modulation of inflammatory pathways.
Comparison with Similar Compounds
1,1,3,3-Tetramethylisoindoline is compared with other similar compounds, such as 1,1,3,3-Tetramethyl-2-(tetrahydro-2-furanyloxy)isoindoline and 5-carboxy-1,1,3,3-tetramethylisoindolin-2-yloxyl. These compounds share structural similarities but differ in their functional groups and properties. The unique features of this compound, such as its stability and reactivity, make it a valuable compound in various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important tool in the synthesis of complex molecules and the development of new materials and therapeutic agents. Further research and development in this area will continue to uncover new applications and enhance our understanding of this compound.
Properties
IUPAC Name |
1,1,3,3-tetramethyl-2H-isoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-11(2)9-7-5-6-8-10(9)12(3,4)13-11/h5-8,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHPSFHHFNVYAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(N1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348850 | |
Record name | 1,1,3,3-tetramethylisoindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82894-84-6 | |
Record name | 1,1,3,3-tetramethylisoindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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